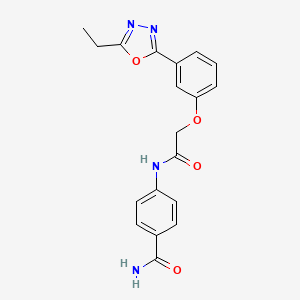

4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide

Description

4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide is a heterocyclic compound featuring a benzamide core linked to a phenoxyacetamido group and a 5-ethyl-substituted 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is a five-membered aromatic heterocycle with two nitrogen and one oxygen atom, known for enhancing metabolic stability and bioavailability in drug design .

Properties

IUPAC Name |

4-[[2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-2-17-22-23-19(27-17)13-4-3-5-15(10-13)26-11-16(24)21-14-8-6-12(7-9-14)18(20)25/h3-10H,2,11H2,1H3,(H2,20,25)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQJULFZWQOCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The general synthetic route includes:

Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.

Nucleophilic Alkylation: The oxadiazole ring undergoes nucleophilic alkylation to introduce the ethyl group.

Coupling Reaction: The resulting intermediate is then coupled with 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy acetic acid to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxadiazole moieties, often using reagents like sodium hydride or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide has a wide range of scientific research applications:

Medicinal Chemistry: It is investigated for its anticancer properties, showing potential in inhibiting cancer cell growth.

Biological Studies: The compound is used in studies related to its antimicrobial, antiviral, and anti-inflammatory activities.

Industrial Applications: It is explored for its potential use in developing new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Moieties

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide

- Structure : Shares the benzamide core and 1,3,4-oxadiazole ring but incorporates a thioxo group (C=S) and a chloro substituent on the benzamide .

- Synthesis : Prepared via reactions involving acetyl/chloroacetyl chlorides, highlighting the versatility of oxadiazole derivatization .

N-(4-fluorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Structure : Features a 5-phenyl-1,3,4-oxadiazole instead of the ethyl-substituted variant, with a fluorophenyl benzamide group .

- Properties: Molecular weight = 332.36 g/mol; available in 62 mg quantity.

(Z)-N-(benzo[d]thiazol-2-yl)-4-((4-((4-((2-oxoindolin-3-ylidene)amino)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide

Analogues with Alternative Heterocycles

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

- Structure : Replaces the oxadiazole with a benzimidazole-thioacetamido group. The benzimidazole core is associated with antimicrobial and anticancer activities .

- Activity : Structural requirements for bioactivity include the benzimidazole and thioacetamido linker, suggesting that electronic effects of sulfur vs. oxygen in the target compound may influence potency .

(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate

Biological Activity

The compound 4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide is a novel derivative featuring a benzamide backbone with an oxadiazole moiety. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure incorporates an oxadiazole ring that contributes to its biological activity.

The biological activity of compounds containing the oxadiazole ring is often attributed to their ability to interact with specific biological targets. Research indicates that 1,3,4-oxadiazoles can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

- Inhibition of Enoyl-acyl Carrier Protein (ACP) Reductase : This enzyme plays a crucial role in fatty acid synthesis. Inhibition leads to reduced bacterial growth and biofilm formation .

- Antibacterial Efficacy : Compounds similar to this compound have demonstrated MIC values lower than traditional antibiotics against strains such as Clostridium difficile and Neisseria gonorrhoeae .

Anticancer Properties

The oxadiazole derivatives have also been explored for their anticancer potential:

- RET Kinase Inhibition : A study highlighted that certain benzamide derivatives containing oxadiazole effectively inhibited RET kinase activity, which is implicated in various cancers. The compound I-8 showed promising results in cellular assays .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the key considerations when designing a synthesis route for 4-(2-(3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamido)benzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Oxadiazole Formation : Cyclocondensation of hydrazides with carboxylic acid derivatives using dehydrating agents like POCl₃ or PPA under reflux conditions .

Coupling Reactions : Amide bond formation between the phenoxyacetamide and benzamide moieties using coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF .

Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product .

Critical Factors : Control reaction temperature (60–80°C for oxadiazole formation), pH (neutral for amide coupling), and solvent polarity to minimize side reactions .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., oxadiazole protons at δ 8.1–8.3 ppm, amide NH at δ 10–12 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, C-O-C stretch at ~1250 cm⁻¹ for ethers) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Match calculated and observed C/H/N/O percentages (±0.3% tolerance) .

Advanced: What strategies are effective in elucidating the mechanism of action in enzyme inhibition studies?

Methodological Answer:

In Vitro Assays : Perform enzyme kinetics (e.g., IC₅₀ determination via spectrophotometric assays) using purified targets like kinases or proteases .

Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions between the oxadiazole ring and enzyme active sites, focusing on hydrogen bonding and π-π stacking .

Mutagenesis Studies : Compare inhibition potency against wild-type vs. mutant enzymes (e.g., replacing key residues like Ser/Thr in catalytic sites) to validate binding hypotheses .

Advanced: How can contradictory data regarding solubility and bioavailability be resolved in preclinical studies?

Methodological Answer:

Controlled Solubility Tests : Use standardized buffers (PBS, pH 7.4) and surfactants (e.g., Tween-80) under varying temperatures (25°C vs. 37°C) .

Bioavailability Analysis : Compare pharmacokinetic profiles (AUC, Cₘₐₓ) in rodent models using HPLC-MS for quantification .

Crystallinity Assessment : Analyze polymorphic forms via XRD; amorphous phases often exhibit higher solubility but lower stability .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer potential?

Methodological Answer:

- MTT Assay : Screen cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated using nonlinear regression .

- Apoptosis Assays : Use Annexin V-FITC/PI staining and flow cytometry to quantify early/late apoptotic cells .

- Cell Cycle Analysis : Assess G1/S arrest via propidium iodide staining and DNA content measurement .

Advanced: How can computational tools predict binding affinity with target enzymes?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories using AMBER or GROMACS to assess stability .

Free Energy Calculations : Apply MM-GBSA or MM-PBSA methods to estimate binding free energies, prioritizing residues contributing >1 kcal/mol .

Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors on oxadiazole) using tools like LigandScout .

Basic: What factors optimize reaction yield during oxadiazole ring synthesis?

Methodological Answer:

- Reagent Ratios : Use a 1:1.2 molar ratio of hydrazide to acylating agent to drive cyclization .

- Catalysts : Add catalytic p-toluenesulfonic acid (PTSA) to accelerate dehydration .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction dilution to precipitate product .

Advanced: How should researchers approach SAR studies to identify key bioactive groups?

Methodological Answer:

Analog Synthesis : Systematically modify substituents (e.g., ethyl → methyl on oxadiazole; phenoxy → methoxy on benzamide) .

Biological Testing : Compare IC₅₀ values across analogs using dose-response curves .

Statistical Analysis : Apply QSAR models (e.g., CoMFA, Random Forest) to correlate structural features with activity .

Basic: What spectroscopic techniques confirm the presence of the acetamido linkage?

Methodological Answer:

- ¹H NMR : A singlet for the acetamido methyl group (δ 2.1–2.3 ppm) and NH proton (δ 10–12 ppm) .

- ¹³C NMR : Carbonyl resonance at ~168–170 ppm for the amide group .

- IR : Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) .

Advanced: How to address discrepancies in reported enzyme inhibition IC₅₀ values?

Methodological Answer:

Standardize Assay Conditions : Use identical buffer pH, temperature, and enzyme concentrations .

Control Purity : Verify compound purity (>95% via HPLC) to exclude impurities affecting activity .

Cross-Validate : Compare results across independent labs using shared reference inhibitors (e.g., staurosporine for kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.